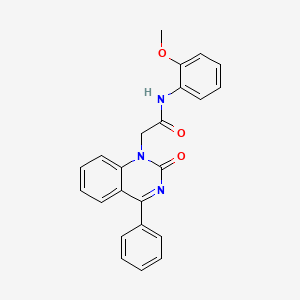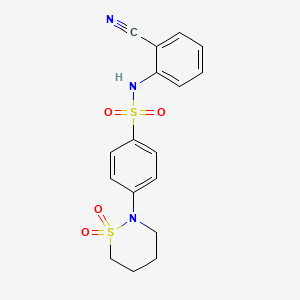
N-(2-methoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, also known as MOQA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MOQA is a quinazoline derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide involves the inhibition of several key signaling pathways involved in cell growth and survival, including the PI3K/Akt and MAPK/ERK pathways. N-(2-methoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has also been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit angiogenesis.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the induction of apoptosis in cancer cells, and the inhibition of angiogenesis. N-(2-methoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has also been shown to have anti-inflammatory and neuroprotective effects, and to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-(2-methoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has several advantages for lab experiments, including its high purity and yield, and its well-established synthesis methods. However, N-(2-methoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide can be difficult to work with due to its low solubility in water and its tendency to form aggregates.
Future Directions
There are several future directions for research on N-(2-methoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide, including the optimization of its synthesis methods, the investigation of its potential in combination with other cancer therapies, and the exploration of its potential in the treatment of other diseases, such as Alzheimer's disease and inflammation. Additionally, further research is needed to elucidate the precise mechanisms of action of N-(2-methoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide and to identify its molecular targets.
Synthesis Methods
N-(2-methoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide can be synthesized using various methods, including the reaction of 2-aminobenzamide with 2-bromo-4-methoxyacetophenone in the presence of a base, followed by the reaction with 4-phenyl-2-oxo-1,2-dihydroquinazoline-3-carboxylic acid in the presence of a coupling agent. Another method involves the reaction of 2-aminobenzamide with 2-bromo-4-methoxyacetophenone in the presence of a base, followed by the reaction with 4-phenyl-2-oxo-1,2-dihydroquinazoline-3-carboxylic acid in the presence of a catalyst. These methods have been optimized to produce N-(2-methoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide with high yield and purity.
Scientific Research Applications
N-(2-methoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has been studied for its potential therapeutic applications, particularly in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. N-(2-methoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide has also been studied for its anti-inflammatory and neuroprotective effects, as well as its potential in the treatment of Alzheimer's disease.
properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3/c1-29-20-14-8-6-12-18(20)24-21(27)15-26-19-13-7-5-11-17(19)22(25-23(26)28)16-9-3-2-4-10-16/h2-14H,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXKATPWZWKYKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=NC2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(6-methylpyrazin-2-yl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2700258.png)
![2-Phenacylsulfanyl-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2700259.png)

![1-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine](/img/structure/B2700261.png)



![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2700269.png)
![1-cyclohexyl-4-methyl-2,3-dihydro-1H-pyrrolo[3',2':5,6]pyrido[1,2-a]benzimidazole-5-carbonitrile](/img/structure/B2700271.png)


![3-Cyclopentylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2700276.png)
![(2Z)-3-[4-(dimethylamino)phenyl]-2-[(1E)-(methoxyimino)methyl]prop-2-enenitrile](/img/structure/B2700278.png)
![2-[3-(4-Methoxyphenyl)-6-oxopyridazin-1-yl]acetonitrile](/img/structure/B2700279.png)